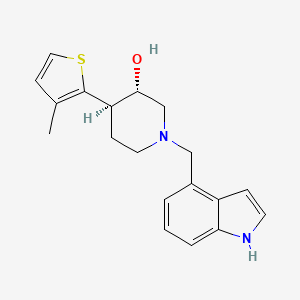![molecular formula C27H31N3O2 B3779037 8-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B3779037.png)
8-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline
Descripción general
Descripción
Phenoxy derivatives are a group of compounds that have been studied for their potential therapeutic applications . They include phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) . Quinoline is an aromatic nitrogen-containing heterocyclic compound that is often used as a scaffold in the development of new drugs .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various methods, including Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The synthesis of phenoxy derivatives involves chemical techniques and computational chemistry applications .Molecular Structure Analysis
The molecular structure of these compounds is studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties . For example, quinoline has a molecular formula of C9H7N .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The chemical reactions of phenoxy derivatives are studied using various chemical techniques and computational chemistry applications .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and functional groups . For example, quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
piperidin-1-yl-[4-[1-(quinolin-8-ylmethyl)piperidin-4-yl]oxyphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c31-27(30-16-2-1-3-17-30)22-9-11-24(12-10-22)32-25-13-18-29(19-14-25)20-23-7-4-6-21-8-5-15-28-26(21)23/h4-12,15,25H,1-3,13-14,16-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYXWGWWEHOYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-8-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3778961.png)
![N~4~-(2-chlorobenzyl)-N~4~-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3778966.png)
![1-[2-methoxy-4-[(2-methylprop-2-enylamino)methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B3778989.png)
![N-{1-[1-(4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B3778997.png)

![2-(benzyl{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B3779017.png)
![6-(4-fluorophenyl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3779023.png)
![N-[2-(dimethylamino)ethyl]-3-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B3779038.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3779043.png)
![N-({1-[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)urea trifluoroacetate](/img/structure/B3779056.png)
![N-[(4-chlorophenyl)(4-pyridinyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3779057.png)
![N~2~-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-L-leucinamide](/img/structure/B3779058.png)
![N-allyl-1-methyl-N-(3-thienylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3779066.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-2,6-dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B3779069.png)
